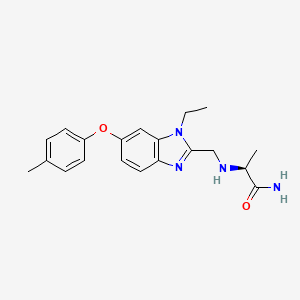

Bliretrigine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1233229-75-8 |

|---|---|

Molecular Formula |

C20H24N4O2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide |

InChI |

InChI=1S/C20H24N4O2/c1-4-24-18-11-16(26-15-7-5-13(2)6-8-15)9-10-17(18)23-19(24)12-22-14(3)20(21)25/h5-11,14,22H,4,12H2,1-3H3,(H2,21,25)/t14-/m0/s1 |

InChI Key |

ZYUAASICHDTDEK-AWEZNQCLSA-N |

Isomeric SMILES |

CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CN[C@@H](C)C(=O)N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CNC(C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bliretrigine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine (BIIB074) is an investigational, orally administered, small-molecule antagonist of voltage-gated sodium (Nav) channels.[1] It belongs to the '-trigine' class of drugs, which are known for their interaction with these channels. This technical guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its effects on sodium channels. Due to the limited availability of public preclinical data specifically for this compound, this guide also incorporates data from the closely related compounds, Vixotrigine and Lamotrigine, to provide a comprehensive understanding of its likely pharmacological profile. Vixotrigine is also a voltage- and use-dependent sodium channel blocker, and Lamotrigine's binding to sodium channels has been well-characterized.[2][3][4]

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in a state-dependent manner. This means that its inhibitory activity is significantly enhanced when the channels are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing that occurs in pathological conditions like epilepsy and neuropathic pain.[5] This preferential binding to the inactivated state allows for a targeted reduction of aberrant neuronal excitability while sparing normal physiological signaling at lower firing frequencies.[2]

Voltage-Dependent Inhibition

The potency of this compound is expected to be voltage-dependent, meaning its blocking effect increases as the cell membrane becomes more depolarized. This is a key feature of state-dependent sodium channel blockers. At more depolarized membrane potentials, a larger fraction of sodium channels are in the inactivated state, making them more susceptible to blockade by drugs like this compound.

Use-Dependent Inhibition

Use-dependent, or frequency-dependent, inhibition is a hallmark of this class of drugs. With repeated neuronal firing, there is a cumulative increase in the number of sodium channels in the inactivated state. This leads to an enhanced blocking effect of this compound during periods of high neuronal activity, such as those that occur during a seizure or in chronic pain states.[2]

Molecular Target: Voltage-Gated Sodium Channel Subtypes

While this compound is considered a broad-spectrum sodium channel blocker, it has been described as being Nav1.7-selective.[6][7] The Nav1.7 subtype is preferentially expressed in peripheral neurons and has been genetically and functionally validated as a critical mediator of pain signaling in humans.[8] However, blockade of central nervous system sodium channels (Nav1.1, Nav1.2, Nav1.6) is also a well-established mechanism for the efficacy of other sodium channel blockers in treating epilepsy and neuropathic pain.[2]

Quantitative Data on Sodium Channel Inhibition (Based on Vixotrigine)

Due to the lack of publicly available IC50 data for this compound, the following table summarizes the inhibitory potency of the structurally and mechanistically similar compound, Vixotrigine, against a panel of human voltage-gated sodium channel subtypes. This data provides a likely indication of the subtype selectivity profile of this compound.

| Sodium Channel Subtype | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) |

| hNav1.1 | >100 | 5.12 |

| hNav1.2 | 30.1 | 4.83 |

| hNav1.3 | 11.2 | 2.96 |

| hNav1.4 | >100 | 4.95 |

| hNav1.5 | >100 | 4.99 |

| hNav1.6 | 10.8 | 2.13 |

| hNav1.7 | 6.11 | 1.76 |

| hNav1.8 | >100 | 4.23 |

Data is for Vixotrigine and is intended to be representative of the likely profile of this compound. Data sourced from Hinckley et al., 2020.

Binding Site on the Sodium Channel

Studies on Lamotrigine, a related compound, have provided insights into the likely binding site of this compound within the voltage-gated sodium channel. Cryo-electron microscopy studies of Lamotrigine bound to the Nav1.7 channel have revealed a dual-pocket inhibition mechanism.[9][10] One molecule of Lamotrigine binds to a conventional site within the central cavity of the pore domain, directly obstructing ion conduction. A second molecule binds to a site beneath the intracellular gate, known as "site BIG".[9][10] This dual-pocket binding is thought to stabilize the inactivated state of the channel. Mutational studies have identified key residues in the S6 transmembrane segments of domains III and IV as being critical for the binding of Lamotrigine.[11][12][13]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a series of events that lead to the reduction of neuronal hyperexcitability.

Caption: State-dependent binding of this compound to sodium channels.

The diagram above illustrates the preferential binding of this compound to the inactivated state of the voltage-gated sodium channel. This interaction stabilizes the inactivated state, reducing the number of channels available to open upon depolarization and thereby decreasing neuronal hyperexcitability.

Experimental Protocols

The characterization of this compound's mechanism of action on sodium channels involves a variety of electrophysiological techniques. The following are detailed methodologies for key experiments, based on standard practices and protocols used for similar compounds like Vixotrigine.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of this compound on sodium currents in isolated cells.

Objective: To determine the potency and kinetics of this compound's block of voltage-gated sodium channels.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured under standard conditions.

-

For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated from rodents.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Cells are patched with borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-cell configuration is established.

-

Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.

-

Series resistance is compensated by at least 80%.

-

Leak currents are subtracted using a P/4 or P/8 protocol.

Voltage-Dependence Protocol

Objective: To assess the effect of membrane potential on the inhibitory activity of this compound.

Protocol:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

A depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.

-

The holding potential is then changed to a more depolarized level (e.g., -70 mV), which increases the proportion of channels in the inactivated state.

-

The same test pulse is applied, and the resulting current is measured.

-

This protocol is repeated in the absence and presence of various concentrations of this compound.

-

The IC50 is determined at each holding potential.

Caption: Experimental workflow for determining voltage-dependent inhibition.

Use-Dependence Protocol

Objective: To evaluate the effect of repetitive stimulation on the blocking potency of this compound.

Protocol:

-

Cells are held at a depolarized potential (e.g., -70 mV) to promote channel inactivation.

-

A train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) is applied.

-

The peak sodium current is measured for each pulse in the train.

-

The protocol is performed in the absence and presence of different concentrations of this compound.

-

The percentage of block is calculated for the first and subsequent pulses to determine the use-dependent effect.

Caption: Experimental workflow for assessing use-dependent block.

Conclusion

This compound is a state-dependent blocker of voltage-gated sodium channels, with reported selectivity for the Nav1.7 subtype. Its mechanism of action, characterized by voltage- and use-dependent inhibition, allows it to preferentially target hyperexcitable neurons involved in pathological states such as epilepsy and neuropathic pain. While specific preclinical data for this compound is limited in the public domain, the well-characterized pharmacology of related compounds like Vixotrigine and Lamotrigine provides a strong basis for understanding its core mechanism. Further research and publication of detailed preclinical and clinical data will continue to refine our understanding of the precise molecular interactions and therapeutic potential of this compound.

References

- 1. vixotrigine (BIIB074) / Biogen, GSK [delta.larvol.com]

- 2. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. research.regionh.dk [research.regionh.dk]

- 7. Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lessons learned in translating pain knowledge into practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tuning Sodium Channel Blockers to the Near-Atomic Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of the anticonvulsant drug lamotrigine and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bliretrigine: An In-Depth Analysis of a Novel Signal Transduction Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Bliretrigine is an emerging small molecule therapeutic candidate identified as a sodium channel blocker and a signal transduction modulator. While its function as a sodium channel antagonist is categorized, the specific intracellular signaling pathways it modulates remain largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the currently available information on this compound and provides a framework for the types of experimental approaches required to elucidate its broader mechanism of action as a signal transduction modulator.

Core Mechanism of Action: Sodium Channel Blockade

This compound is classified as a sodium channel blocker.[1] This primary mechanism involves the inhibition of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. The "-trigine" suffix in its name is indicative of this class of drugs, which includes well-known medications like lamotrigine. While the specific subtype of sodium channel targeted by this compound and its binding kinetics are not yet detailed in available literature, this action is fundamental to its presumed therapeutic effects, likely in neurological disorders characterized by neuronal hyperexcitability.

Unraveling the Role of this compound as a Signal Transduction Modulator

Beyond its direct action on sodium channels, this compound is also described as a signal transduction modulator.[1] This suggests that this compound influences intracellular signaling cascades that are not directly coupled to sodium ion flux. However, at present, there is a notable absence of published, peer-reviewed studies detailing which specific signaling pathways are affected by this compound.

To comprehensively understand its profile, future research should focus on investigating its effects on key signaling pathways implicated in neuronal function, inflammation, and cell survival.

Investigating Downstream Signaling Cascades

A critical area of future investigation is the effect of this compound on major intracellular signaling pathways. The following pathways are of significant interest due to their central role in cellular processes relevant to neurological and inflammatory conditions:

-

Cyclic AMP (cAMP) Pathway: This ubiquitous second messenger system is involved in a vast array of cellular functions, including synaptic plasticity and inflammation.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This cascade is a crucial regulator of gene expression, cell proliferation, differentiation, and survival.

-

Protein Kinase C (PKC) Pathway: This pathway is involved in diverse cellular processes, including receptor desensitization, modulation of membrane structure, and regulation of transcription.

A proposed experimental workflow to investigate these pathways is outlined below.

Potential Effects on Neuroinflammation and Glial Cell Function

Neuroinflammation is a key component in the pathophysiology of many neurological disorders. The potential of this compound to modulate neuroinflammatory processes warrants thorough investigation. This would involve studying its effects on glial cells, the primary immune cells of the central nervous system.

Experimental Approaches for Neuroinflammation Studies

-

Glial Cell Cultures: Primary microglia and astrocyte cultures, or appropriate cell lines, can be stimulated with inflammatory agents (e.g., lipopolysaccharide) in the presence or absence of this compound.

-

Cytokine Profiling: Measurement of pro- and anti-inflammatory cytokine release (e.g., TNF-α, IL-1β, IL-10) using techniques like ELISA or multiplex assays.

-

Gene Expression Analysis: Quantification of inflammatory gene expression through RT-qPCR.

The logical relationship for assessing the anti-inflammatory potential of this compound is depicted in the following diagram.

Synaptic Plasticity and Gene Expression

Given its primary action on sodium channels, this compound could indirectly influence synaptic plasticity, the cellular basis of learning and memory. Changes in neuronal excitability can impact long-term potentiation (LTP) and long-term depression (LTD). Furthermore, modulation of signaling pathways would likely lead to alterations in gene expression profiles.

Methodologies for Studying Synaptic Plasticity and Gene Regulation

-

Electrophysiology: Techniques such as patch-clamp recordings from neuronal cultures or brain slices can be used to assess the effects of this compound on synaptic transmission and plasticity.

-

Transcriptomics: RNA sequencing (RNA-seq) of this compound-treated cells would provide a global view of its impact on gene expression, helping to identify regulated genes and pathways.

The signaling cascade from sodium channel modulation to potential changes in gene expression is conceptualized in the following diagram.

Data Presentation: A Call for Quantitative Analysis

To date, there is no publicly available quantitative data on the signal transduction modulation properties of this compound. For future studies, it is imperative that data be presented in a structured and quantitative manner to allow for robust analysis and comparison. The following tables are templates for how such data could be presented.

Table 1: Effect of this compound on Key Phosphoproteins in Neuronal Cells

| Target Protein | This compound Concentration | Fold Change vs. Control (Mean ± SEM) | p-value |

| p-ERK1/2 | 1 µM | ||

| 10 µM | |||

| 100 µM | |||

| p-CREB | 1 µM | ||

| 10 µM | |||

| 100 µM |

Table 2: Modulation of Cytokine Release from Activated Microglia by this compound

| Cytokine | This compound Concentration | Concentration (pg/mL) (Mean ± SEM) | % Inhibition | p-value |

| TNF-α | Vehicle | N/A | ||

| 1 µM | ||||

| 10 µM | ||||

| IL-1β | Vehicle | N/A | ||

| 1 µM | ||||

| 10 µM |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing the understanding of this compound's mechanism of action. Future publications should include comprehensive descriptions of the methods used. An example of a detailed protocol for Western blot analysis is provided below.

Protocol 1: Western Blot Analysis of Phosphorylated ERK1/2

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or total ERK1/2.

Conclusion and Future Directions

This compound holds promise as a novel therapeutic agent, but its full potential can only be realized through a deeper understanding of its molecular mechanisms. While its role as a sodium channel blocker provides a foundational understanding, the characterization of its effects on intracellular signal transduction is a critical and currently unmet need. The experimental frameworks and methodologies outlined in this guide provide a roadmap for future research that will be essential to elucidate the complete pharmacological profile of this compound. Such studies will be invaluable for its continued development and potential clinical application.

References

An In-depth Technical Guide to the Pharmacodynamics of Suzetrigine (Bliretrigine)

A note on nomenclature: Publicly available scientific literature and clinical trial data predominantly refer to the selective NaV1.8 inhibitor as Suzetrigine (also known by its developmental code, VX-548). The term "Bliretrigine" shares the "-trigine" suffix, indicative of a sodium channel modulator, but is not widely documented. This guide will focus on the comprehensive data available for Suzetrigine, which is presumed to be the compound of interest for this technical overview.

Introduction

Suzetrigine is a first-in-class, oral, non-opioid analgesic that functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[3][4] By selectively targeting NaV1.8, Suzetrigine offers a novel therapeutic approach to pain management, aiming to provide effective analgesia without the central nervous system-mediated side effects and addictive potential associated with opioids.[1] This document provides a detailed examination of the pharmacodynamics of Suzetrigine, including its mechanism of action, receptor binding profile, and data from key preclinical and clinical studies.

Mechanism of Action

Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[1][3] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel protein, which stabilizes the channel in its closed state.[3][5] This tonic inhibition of NaV1.8 reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system.[3][4] Unlike opioid analgesics that act on the central nervous system, Suzetrigine's peripherally restricted action is a key differentiator.[1]

Signaling Pathway of NaV1.8 in Nociception

The following diagram illustrates the role of the NaV1.8 channel in the nociceptive signaling pathway and the point of intervention for Suzetrigine.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for Suzetrigine from various studies.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. NaV1.8 | Reference |

| NaV1.8 | <1 | - | [3] |

| NaV1.1 | >31,000 | >31,000-fold | [3] |

| NaV1.2 | >31,000 | >31,000-fold | [3] |

| NaV1.3 | >31,000 | >31,000-fold | [3] |

| NaV1.4 | >31,000 | >31,000-fold | [3] |

| NaV1.5 | >31,000 | >31,000-fold | [3] |

| NaV1.6 | >31,000 | >31,000-fold | [3] |

| NaV1.7 | >31,000 | >31,000-fold | [3] |

| NaV1.9 | >31,000 | >31,000-fold | [3] |

| Other non-NaV targets (180 total) | >600-fold margin | High | [3] |

Table 2: Clinical Efficacy in Acute Pain (Phase 2 & 3 Trials)

| Study Population | Primary Endpoint | Suzetrigine (High Dose) Result | Placebo Result | Reference |

| Abdominoplasty | Time-weighted Sum of Pain Intensity Difference over 48 hours (SPID48) | Least-squares mean difference vs. placebo: 37.8 (95% CI, 9.2 to 66.4) and 48.4 (95% CI, 33.6 to 63.1) in Phase 2 and 3, respectively.[6][7] | - | [6][7] |

| Bunionectomy | Time-weighted Sum of Pain Intensity Difference over 48 hours (SPID48) | Least-squares mean difference vs. placebo: 36.8 (95% CI, 4.6 to 69.0) and 29.3 (95% CI, 14.0 to 44.6) in Phase 2 and 3, respectively.[6][7] | - | [6][7] |

| Abdominoplasty | Time to ≥2-point pain reduction | Median time: 119 minutes | Median time: 480 minutes | [7] |

| Bunionectomy | Time to ≥2-point pain reduction | Median time: 240 minutes | Median time: 480 minutes | [7] |

Experimental Protocols

In Vitro Electrophysiology for NaV Channel Selectivity

Objective: To determine the potency and selectivity of Suzetrigine against a panel of human voltage-gated sodium channel subtypes.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK) cells stably expressing individual human NaV channel subtypes (NaV1.1-NaV1.9) were used.[3]

-

Electrophysiology: Whole-cell patch-clamp electrophysiology was performed to record sodium currents.[3]

-

Experimental Conditions: Cells were voltage-clamped, and currents were elicited by depolarizing voltage steps.

-

Drug Application: Suzetrigine was applied at various concentrations to determine the concentration-response relationship for the inhibition of each NaV channel subtype.[3]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for each channel was calculated by fitting the concentration-response data to a standard sigmoidal model. Selectivity was determined by the ratio of IC50 values for other NaV subtypes relative to NaV1.8.[3]

Phase 3 Clinical Trial in Acute Pain (Abdominoplasty and Bunionectomy)

Objective: To evaluate the efficacy and safety of Suzetrigine for the treatment of moderate-to-severe acute pain.

Methodology:

-

Study Design: Randomized, double-blind, placebo- and active-controlled trials.[7]

-

Patient Population: Adults undergoing abdominoplasty or bunionectomy.[7]

-

Treatment Arms:

-

Primary Endpoint: The time-weighted sum of the pain-intensity difference over 48 hours (SPID48), assessed using the Numeric Pain Rating Scale (NPRS; 0-10 scale).[9]

-

Secondary Endpoints: Included time to meaningful pain relief.[7]

-

Data Analysis: The primary efficacy analysis compared the SPID48 between the Suzetrigine and placebo groups.[7]

Visualizations

Experimental Workflow: In Vitro Selectivity Assay

Logical Relationship: Suzetrigine's Therapeutic Rationale

Conclusion

Suzetrigine represents a significant advancement in pain management, offering a novel, non-opioid mechanism of action. Its high potency and selectivity for the NaV1.8 sodium channel, combined with a peripherally restricted mode of action, have demonstrated clinically meaningful pain relief in acute pain settings. The pharmacodynamic profile of Suzetrigine supports its potential as a safer alternative to opioids, with a reduced risk of central nervous system-related adverse effects and addiction. Further research will continue to elucidate its full therapeutic potential in various pain conditions.

References

- 1. Suzetrigine - Wikipedia [en.wikipedia.org]

- 2. Suzetrigine (Journavx), an Opioid Alternative for Pain - GoodRx [goodrx.com]

- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Bliretrigine's Effect on Neuronal Excitability: A Technical Guide

Disclaimer: Publicly available, in-depth preclinical and clinical data specifically detailing Bliretrigine's quantitative effects on neuronal excitability, its impact on specific signaling pathways, and detailed experimental protocols are limited. This compound has been identified as a small molecule drug and a sodium channel blocker.[1] This guide, therefore, provides a comprehensive overview of the established mechanisms by which sodium channel blockers modulate neuronal excitability, the state-of-the-art experimental methodologies used to characterize such compounds, and representative data presented in a format that would be expected from such studies. This information is intended to serve as a technical framework for researchers, scientists, and drug development professionals interested in the neurophysiological effects of this compound and similar molecules.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, this compound is expected to reduce neuronal excitability. The clinical and therapeutic effects of sodium channel blockers are often dependent on their affinity for different states of the channel (resting, open, and inactivated), a property known as "state-dependence" or "use-dependence." A state-dependent block means the drug binds more potently to channels that are frequently opening and closing, as would be the case in hyperexcitable neurons characteristic of pathological states like epilepsy or neuropathic pain.

Signaling Pathway of Neuronal Excitation and Sodium Channel Blockade

The following diagram illustrates the fundamental role of sodium channels in generating an action potential and how a blocker like this compound would intervene.

References

Bliretrigine: A Technical Guide for Ion Channel Research

Disclaimer: Publicly available, in-depth pharmacological data and specific experimental protocols for bliretrigine are limited. This guide provides a representative framework for utilizing a voltage-gated sodium channel (Nav) blocker as a tool compound in ion channel research, drawing upon established methodologies and data from the well-characterized, structurally distinct Nav blocker, vixotrigine, for illustrative purposes.

Introduction to this compound

This compound is a small molecule identified as a sodium channel blocker, a class of compounds crucial for investigating the roles of voltage-gated sodium channels in cellular excitability.[1] Its chemical name is (2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide. The "-trigine" suffix is common among sodium channel modulators. While specific quantitative data on this compound's potency and selectivity are not widely published, its classification as a sodium channel blocker suggests its utility in studying the physiological and pathological roles of these ion channels.

This guide will outline the principles and methodologies for characterizing such a tool compound, using data from the extensively studied Nav blocker vixotrigine to illustrate the expected experimental outcomes and data presentation.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1233229-75-8 |

| Molecular Formula | C₂₀H₂₄N₄O₂ |

| Molecular Weight | 352.44 g/mol |

| IUPAC Name | (2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide |

Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

Sodium channel blockers like this compound are hypothesized to exert their effects by binding to the channel protein and inhibiting the flow of sodium ions, which is essential for the initiation and propagation of action potentials in excitable cells. A key characteristic of many sodium channel blockers is their state-dependent mechanism of action. This means the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) than for the resting state. This property often leads to use-dependent block, where the inhibitory effect of the compound increases with the frequency of channel activation.

This state-dependent binding is a critical feature for a tool compound, as it allows for the selective targeting of highly active channels, which are often implicated in pathological conditions such as epilepsy and neuropathic pain.

Quantitative Analysis of this compound's Potency and Selectivity (Illustrated with Vixotrigine Data)

A crucial step in characterizing a tool compound is to determine its potency (IC₅₀ values) against the target ion channel subtypes and its selectivity against other related and unrelated channels. The following tables present data for vixotrigine, a broad-spectrum Nav blocker, to illustrate how such data is typically presented. These experiments are commonly performed using automated patch-clamp electrophysiology on cell lines stably expressing specific human Nav subtypes.

Table 1: Use-Dependent Potency of Vixotrigine against Human Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | Use-Dependent IC₅₀ (µM) at 10 Hz |

| hNav1.1 | 2.98 |

| hNav1.2 | 5.12 |

| hNav1.3 | 4.39 |

| hNav1.4 | 4.96 |

| hNav1.5 | 4.67 |

| hNav1.6 | 3.42 |

| hNav1.7 | 1.76 |

| hNav1.8 | 3.34 |

Data adapted from Hinckley et al., 2020. Experiments were performed using CHO or HEK293 cells expressing the respective hNav subtype.

Table 2: Voltage-Dependent Potency of Vixotrigine

| Channel Subtype | IC₅₀ (µM) at -90 mV Holding Potential | IC₅₀ (µM) at -60/-70 mV Holding Potential |

| hNav1.1 | 16.2 | 4.5 |

| hNav1.2 | 26.3 | 11.2 |

| hNav1.3 | 29.8 | 7.9 |

| hNav1.4 | >30 | 12.1 |

| hNav1.5 | 18.7 | 10.5 |

| hNav1.6 | 17.5 | 5.9 |

| hNav1.7 | 12.1 | 3.1 |

| hNav1.8 | >30 | >30 |

Data adapted from Hinckley et al., 2020.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the functional effects of a compound on ion channels.

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a heterologous expression system.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.7).

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

-

This compound Stock Solution: 10 mM in DMSO, serially diluted in external solution to final concentrations.

Protocol:

-

Culture cells expressing the target Nav subtype to 60-80% confluency.

-

Harvest cells and plate them onto glass coverslips for recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single cell with a fire-polished recording pipette filled with internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -90 mV.

-

To measure use-dependent inhibition, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz).

-

Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocol at each concentration.

-

Analyze the reduction in peak sodium current to determine the IC₅₀ value.

Workflow for Electrophysiological Characterization

Workflow for whole-cell patch-clamp experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the voltage-gated sodium channel using a competition binding assay with a known radioligand, such as [³H]-saxitoxin.

Materials:

-

Tissue Preparation: Rat brain synaptosomes or membranes from cells expressing the target Nav subtype.

-

Radioligand: [³H]-saxitoxin.

-

Binding Buffer: 50 mM HEPES, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known sodium channel blocker (e.g., tetrodotoxin).

-

This compound: Serial dilutions.

-

Glass Fiber Filters and a Filtration Manifold .

-

Scintillation Counter .

Protocol:

-

Prepare the membrane homogenate from rat brain or cultured cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-saxitoxin (typically at its Kd concentration), and varying concentrations of this compound.

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at 4°C for 1 hour to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

References

Methodological & Application

Synthesis Pathway of Bliretrigine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document outlines the synthetic pathway for Bliretrigine (also known as C-162), a molecule of interest in pharmaceutical research. The synthesis involves a multi-step process culminating in the formation of the final amide product. This guide provides detailed protocols for the synthesis of key precursors and their final coupling, supported by quantitative data and visual diagrams to aid in comprehension and replication for research purposes.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Precursor 1: Preparation of 2-aminopyrimidine-5-carboxylic acid.

-

Synthesis of Precursor 2: Preparation of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

-

Final Coupling: Amide bond formation between the two precursors to yield this compound.

A generalized overview of this synthetic approach is depicted below.

Application Notes and Protocols: Solubility Profile of Bliretrigine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known solubility of Bliretrigine in Dimethyl Sulfoxide (DMSO) and offer detailed protocols for determining its solubility in other solvents. This document also outlines the established signaling pathway for this compound's mechanism of action.

Introduction to this compound

This compound is a voltage-gated sodium channel blocker, with specific activity against the Nav1.8 subtype, which is predominantly expressed in peripheral pain-sensing neurons. This targeted mechanism of action makes it a compound of interest for the development of novel analgesics for moderate to severe pain, potentially offering an alternative to traditional opioid therapies with a reduced risk of addiction and other side effects. Understanding the solubility of this compound in various solvents is a critical first step in preclinical and formulation development, enabling accurate preparation of stock solutions for in vitro and in vivo studies.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, its solubility in DMSO has been reported.

Data Presentation: this compound Solubility

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Special Considerations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50[1] | 141.87[1] | Requires sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |

| Water | H₂O | 18.02 | Data not available | Data not available | - |

| Ethanol | C₂H₅OH | 46.07 | Data not available | Data not available | - |

| Methanol | CH₃OH | 32.04 | Data not available | Data not available | - |

| Acetone | C₃H₆O | 58.08 | Data not available | Data not available | - |

Experimental Protocol: Determination of this compound's Thermodynamic Solubility

The following protocol describes the "shake-flask" method, which is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micro-pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade). For aqueous solubility, use purified water or a relevant buffer system (e.g., PBS pH 7.4).

-

Addition of Excess Solute: Weigh an amount of this compound powder that is in excess of its expected solubility and add it to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a solubility plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles. A precise dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound functions as a state-dependent blocker of voltage-gated sodium channels (Nav). It exhibits a high degree of selectivity for the Nav1.8 subtype, which is crucial for the transmission of pain signals in peripheral nociceptive neurons. By binding to the channel, this compound stabilizes it in a non-conducting state, thereby inhibiting the propagation of action potentials and reducing the sensation of pain.

Figure 1. Mechanism of action of this compound on Nav1.8 channels.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound's solubility.

Figure 2. Workflow for the shake-flask solubility determination method.

References

Preparing Bliretrigine Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine, also known as suzetrigine (VX-548), is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This ion channel is predominantly expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the transmission of pain signals.[2][3][4] The selective blockade of NaV1.8 by this compound offers a promising therapeutic strategy for the management of acute and neuropathic pain, with a reduced risk of central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.[1][5]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common in vitro assays to characterize its activity and mechanism of action.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 352.43 g/mol | --INVALID-LINK-- |

| CAS Number | 1233229-75-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | DMSO: ≥ 50 mg/mL (≥ 141.87 mM) | --INVALID-LINK-- |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | --INVALID-LINK-- |

| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |

Preparation of this compound Stock Solutions

Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.

High-Concentration DMSO Stock Solution (e.g., 50 mM)

This high-concentration stock is suitable for long-term storage and serial dilutions.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate the volume of DMSO required to achieve a 50 mM concentration using the following formula: Volume (mL) = (Mass (mg) / 352.43 g/mol ) / 50 mM

-

Add the calculated volume of DMSO to the this compound powder.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months.

Intermediate Stock Solutions for Aqueous Buffers

For many cell-based assays, a high concentration of DMSO can be cytotoxic. Therefore, it is often necessary to prepare intermediate dilutions in aqueous buffers containing surfactants or co-solvents to maintain solubility.

Materials:

-

50 mM this compound in DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl) or other physiological buffer

-

Sterile tubes

Protocol (for a 2.5 mg/mL intermediate stock):

-

In a sterile tube, add 100 µL of the 50 mM this compound in DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be approximately 7.09 mM (2.5 mg/mL).

-

This intermediate stock can be further diluted in cell culture medium or assay buffer to the desired final working concentration.

References

- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Investigating the Effects of Bliretrigine on iPSC-Derived Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell (iPSC)-derived sensory neurons have emerged as a powerful in vitro model for studying the pathophysiology of pain and for the screening of novel analgesic compounds. These neurons recapitulate key molecular and electrophysiological properties of native human dorsal root ganglia (DRG) neurons, offering a translational platform for drug discovery. This document provides detailed application notes and protocols for investigating the effects of Bliretrigine, a putative sodium channel blocker, on the function of iPSC-derived sensory neurons.

Note on this compound: Publicly available information on a compound specifically named "this compound" is limited. The "-trigine" suffix suggests its classification as a sodium channel blocker, similar to lamotrigine. Furthermore, research into novel pain therapeutics has prominently featured Suzetrigine (VX-548), a selective Nav1.8 inhibitor from Vertex Pharmaceuticals. It is plausible that "this compound" may be an internal, developmental, or alternative name for Suzetrigine or a related compound. Therefore, this document will proceed under the assumption that this compound is a sodium channel blocker, likely targeting Nav1.7 and/or Nav1.8, and will draw upon established methodologies for characterizing such compounds in iPSC-derived sensory neurons.

Signaling Pathways and Mechanism of Action

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in sensory neurons. Specifically, Nav1.7 and Nav1.8 are highly expressed in nociceptive neurons and are genetically and pharmacologically validated targets for pain therapeutics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in an inability to perceive pain. Nav1.8 is responsible for the majority of the tetrodotoxin-resistant (TTX-R) sodium current in DRG neurons and plays a key role in setting the action potential threshold and firing frequency in response to noxious stimuli.

A sodium channel blocker like this compound is expected to modulate neuronal excitability by binding to the channel pore and preventing the influx of sodium ions, thereby dampening action potential generation. The specific effects will depend on its selectivity for different Nav subtypes and its state-dependent binding properties (i.e., affinity for resting, open, or inactivated states of the channel).

Data Presentation: Expected Quantitative Effects of a Sodium Channel Blocker

The following tables summarize the expected quantitative data from electrophysiological experiments investigating the effects of a potent and selective Nav1.7/1.8 blocker on iPSC-derived sensory neurons.

Table 1: Effect on Action Potential Properties (Current-Clamp)

| Parameter | Control | This compound (1 µM) | Expected Outcome |

| Resting Membrane Potential (mV) | -60 ± 2 | -61 ± 2 | No significant change |

| Action Potential Threshold (mV) | -40 ± 1.5 | -35 ± 1.8 | Depolarization (increase) |

| Action Potential Amplitude (mV) | 90 ± 5 | 70 ± 6 | Decrease |

| Action Potential Firing Frequency (Hz) at 2x Rheobase | 25 ± 4 | 10 ± 3 | Decrease |

| Rheobase (pA) | 50 ± 10 | 80 ± 15 | Increase |

Table 2: Effect on Voltage-Gated Sodium Currents (Voltage-Clamp)

| Parameter | Control | This compound (1 µM) | Expected Outcome |

| Peak TTX-Sensitive Na+ Current Density (pA/pF) | -150 ± 20 | -70 ± 15 | Decrease |

| Peak TTX-Resistant Na+ Current Density (pA/pF) | -80 ± 12 | -35 ± 8 | Decrease |

| Half-inactivation Voltage (V50) of TTX-S Current (mV) | -75 ± 2 | -85 ± 2.5 | Hyperpolarizing shift |

| Half-inactivation Voltage (V50) of TTX-R Current (mV) | -45 ± 3 | -55 ± 3.5 | Hyperpolarizing shift |

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Sensory Neurons

This protocol is based on established methods for generating a mixed population of peripheral sensory neurons.

Materials:

-

Human iPSC line

-

Matrigel-coated plates

-

DMEM/F12 with N2 and B27 supplements

-

Small molecules for dual SMAD inhibition (e.g., LDN193189, SB431542)

-

Wnt agonist (e.g., CHIR99021)

-

Fibroblast growth factors (FGF2, FGF8)

-

Neurotrophins (NGF, BDNF, GDNF, NT-3)

-

ROCK inhibitor (Y-27632)

Procedure:

-

Day 0: Plate iPSCs as single cells on Matrigel-coated plates in the presence of ROCK inhibitor.

-

Day 1-7 (Neural Crest Induction): Culture cells in a neural induction medium containing dual SMAD inhibitors.

-

Day 7-14 (Sensory Neuron Progenitor Specification): Switch to a medium containing a Wnt agonist and FGFs to promote sensory neuron progenitor fate.

-

Day 14 onwards (Neuronal Maturation): Culture the cells in a neurobasal medium supplemented with N2, B27, and a cocktail of neurotrophins (NGF, BDNF, GDNF, NT-3).

-

Maturation: Continue to culture the neurons for at least 4-6 weeks to allow for functional maturation, including the expression of key ion channels like Nav1.7 and Nav1.8.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps for recording ionic currents and action potentials from mature iPSC-derived sensory neurons.

Materials:

-

Mature iPSC-derived sensory neurons on glass coverslips

-

Patch-clamp rig (microscope, amplifier, digitizer, micromanipulator)

-

Borosilicate glass capillaries

-

External recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

This compound stock solution (in DMSO)

Procedure:

-

Preparation: Place a coverslip with mature neurons in the recording chamber and perfuse with external solution.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtaining a Seal: Under visual guidance, approach a neuron with the pipette and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition (Baseline):

-

Voltage-Clamp: Hold the cell at -80 mV and apply depolarizing voltage steps to elicit sodium currents. Use appropriate voltage protocols to separate TTX-sensitive and TTX-resistant components.

-

Current-Clamp: Hold the cell at its resting membrane potential and inject depolarizing current steps of increasing amplitude to elicit action potentials.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow for equilibration (typically 2-5 minutes).

-

Data Acquisition (Post-Drug): Repeat the voltage-clamp and current-clamp protocols to record the effects of this compound.

-

Washout: Perfuse with the control external solution to determine the reversibility of the drug's effects.

Conclusion

The use of iPSC-derived sensory neurons provides a highly relevant human model system to dissect the mechanism of action of novel analgesic compounds like this compound. The protocols and expected outcomes detailed in this document offer a framework for characterizing the inhibitory effects of sodium channel blockers on neuronal excitability. Such studies are critical for advancing the development of next-generation pain therapeutics.

Application Notes and Protocols for Cell Viability Assays with Bliretrigine Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine is a novel small molecule drug identified as a sodium channel blocker and signal transduction modulator. Its therapeutic potential is being explored in various neurological conditions. Assessing the impact of this compound on cell viability is a critical step in preclinical research and drug development to determine its therapeutic window and potential cytotoxicity. These application notes provide detailed protocols for conducting cell viability assays with this compound treatment, along with a plausible signaling pathway that may be involved in its neuroprotective effects.

Data Presentation: Efficacy of this compound in Neuronal Cell Lines

While specific quantitative data for this compound's effect on cell viability is not yet widely published, the following tables provide an illustrative example of how such data can be presented. This hypothetical data is based on the known neuroprotective effects of other sodium channel blockers.

Table 1: Dose-Response Effect of this compound on the Viability of SH-SY5Y Human Neuroblastoma Cells.

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98.6 ± 4.8 |

| 1 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.9 |

| 50 | 85.3 ± 6.3 |

| 100 | 72.1 ± 7.5 |

| IC50 (µM) | > 100 |

This table illustrates the effect of increasing concentrations of this compound on the viability of a neuronal cell line after a 48-hour incubation period, as might be determined by an MTT assay.

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons.

| Treatment Group | Cell Viability (%) (Mean ± SD) |

| Control (Vehicle) | 100 ± 6.8 |

| Glutamate (100 µM) | 45.2 ± 8.1 |

| This compound (10 µM) + Glutamate (100 µM) | 78.5 ± 7.5 |

| This compound (50 µM) + Glutamate (100 µM) | 89.1 ± 6.9 |

This table demonstrates the potential neuroprotective effect of this compound against an excitotoxic insult, a common experimental paradigm for evaluating neuroprotective compounds.

Signaling Pathway

Proposed Neuroprotective Signaling Pathway of this compound

As a sodium channel blocker, this compound is hypothesized to exert its neuroprotective effects by preventing excessive sodium and subsequent calcium influx into neurons, which are key events in excitotoxic cell death. This reduction in intracellular calcium can modulate downstream signaling cascades, such as the cAMP response element-binding protein (CREB) pathway, which is known to promote neuronal survival.

Application Notes and Protocols for High-Throughput Screening Assays Targeting Bliretrigine's Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine is a novel small molecule compound identified as a voltage-gated sodium channel (Nav) blocker. Its therapeutic potential is being explored in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. As a member of the same class as lamotrigine and structurally related to vixotrigine, this compound is anticipated to exhibit broad-spectrum activity against multiple Nav channel subtypes. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of voltage-gated sodium channels, the primary targets of this compound.

The primary molecular targets for this compound are voltage-gated sodium channels (Nav1.1-1.9). These channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] Dysregulation of Nav channel function is implicated in a variety of neurological disorders. This compound is expected to be a use-dependent inhibitor, showing higher potency for channels in the open or inactivated states, a characteristic feature of many anti-epileptic and analgesic drugs.

High-Throughput Screening Strategies for this compound Targets

Two primary HTS methodologies are recommended for screening compounds against this compound's targets: fluorescence-based assays for primary screening and automated patch clamp electrophysiology for hit confirmation and detailed characterization.

Fluorescence-Based Sodium Influx Assays

These assays are well-suited for large-scale primary screening campaigns due to their high-throughput nature, lower cost, and ease of automation.[1][3] They provide an indirect measure of channel activity by detecting changes in intracellular sodium concentration or membrane potential.

Automated Patch Clamp (APC) Assays

APC technology represents the gold standard for ion channel drug discovery, offering high-quality electrophysiological data in a high-throughput format.[4][5][6] It allows for the direct measurement of ion channel currents and provides detailed information on the mechanism of action, including state-dependence and kinetics of channel block.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from HTS assays for a compound like this compound, which is anticipated to be a broad-spectrum Nav channel blocker.

| Assay Type | Target | Parameter | Expected Value | Reference Compounds |

| Fluorescence-Based Sodium Influx | Pan-Nav (e.g., HEK293 cells expressing Nav1.7) | IC50 | 1-20 µM | Tetracaine, Lamotrigine |

| Automated Patch Clamp (Tonic Block) | Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8 | IC50 | >10 µM | Vixotrigine, Carbamazepine |

| Automated Patch Clamp (Use-Dependent Block) | Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8 | IC50 | 1-10 µM | Vixotrigine, Carbamazepine |

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Sodium Influx Assay

This protocol describes a no-wash, fluorescence-based assay using a sodium-sensitive dye to measure the activity of voltage-gated sodium channels in a 384-well format.

Materials:

-

HEK293 cells stably expressing a human Nav channel subtype (e.g., hNav1.7)

-

Assay buffer (e.g., HBSS, HEPES-buffered saline)

-

Sodium-sensitive fluorescent dye (e.g., ION Natrium Green 2 AM)[7]

-

Fluorescent quencher (e.g., Ponceau 4R)[3]

-

Channel activator (e.g., Veratridine)

-

Test compounds and reference inhibitors (e.g., Tetracaine)

-

384-well black-walled, clear-bottom microplates

Procedure:

-

Cell Plating: Seed HEK293-hNav1.x cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare a loading buffer containing the sodium-sensitive dye and a quencher in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Add test compounds and reference inhibitors to the wells. Incubate for 15-30 minutes at room temperature.

-

Channel Activation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra). Measure baseline fluorescence, then add the channel activator (e.g., Veratridine) and immediately begin kinetic reading of fluorescence intensity.

-

Data Analysis: Calculate the percent inhibition of the activator-induced fluorescence signal for each test compound concentration. Determine IC50 values using a four-parameter logistic fit.

Protocol 2: Automated Patch Clamp (APC) Assay for Use-Dependent Inhibition

This protocol outlines a method to assess the use-dependent block of Nav channels using a high-throughput automated patch clamp system (e.g., Qube 384, SyncroPatch 768PE).[5][8]

Materials:

-

CHO or HEK293 cells expressing a human Nav channel subtype (e.g., hNav1.7)

-

Extracellular and intracellular solutions for patch clamp recording

-

Test compounds and reference inhibitors (e.g., Vixotrigine)

Procedure:

-

Cell Preparation: Harvest and prepare a single-cell suspension of the Nav-expressing cells according to the APC instrument manufacturer's protocol.

-

APC System Setup: Prime the APC system with extracellular and intracellular solutions and load the cell suspension.

-

Compound Application: Prepare a serial dilution of the test compounds for application by the instrument's fluidics system.

-

Voltage Protocol and Data Acquisition:

-

Establish a whole-cell recording configuration.

-

Apply a voltage protocol to assess use-dependent inhibition. This typically involves a train of depolarizing pulses (e.g., 10 Hz for 10 seconds) from a hyperpolarized holding potential.

-

Record the peak inward sodium current for each pulse in the train.

-

-

Data Analysis:

-

Measure the peak current amplitude of the first and last pulse in the train in the presence of different compound concentrations.

-

Calculate the percent inhibition of the current at the end of the pulse train relative to the first pulse.

-

Determine the use-dependent IC50 values by fitting the concentration-response data.

-

Visualizations

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

Caption: High-throughput screening workflow for identifying Nav channel modulators.

References

- 1. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. sophion.com [sophion.com]

Troubleshooting & Optimization

Troubleshooting Bliretrigine precipitation in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bliretrigine in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a sodium channel blocker investigated for its potential analgesic effects.[1][2] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 352.43 g/mol | [1][3] |

| Formula | C20H24N4O2 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Primary Mechanism of Action | Sodium Channel Blocker | [2][3] |

Q2: How should I prepare a stock solution of this compound?

This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[3] A common stock solution concentration is 10 mM in 100% DMSO.[2] For applications requiring lower final DMSO concentrations, co-solvent systems may be necessary. MedChemExpress provides protocols for preparing this compound solutions using co-solvents such as PEG300 and Tween-80.[3]

Q3: What is the recommended storage condition for this compound solutions?

Store this compound powder at -20°C for long-term stability (up to 3 years).[3] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q4: What is the maximum tolerated DMSO concentration in cell culture?

The maximum tolerated concentration of DMSO varies between cell lines.[4][5][6] Generally, a final concentration of less than 0.5% DMSO is recommended for most cell lines, with some sensitive cell lines, particularly primary cells, showing toxicity at concentrations above 0.1%.[5][6] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[4] A recent study on six cancer cell lines suggests that 0.3125% DMSO shows minimal cytotoxicity across most tested lines.[7]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Issue: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue when adding a compound dissolved in an organic solvent, like DMSO, to an aqueous environment like cell culture media. The following sections provide potential causes and solutions.

Potential Cause 1: Exceeding the Aqueous Solubility of this compound

Even though this compound is soluble in DMSO, its solubility in the aqueous cell culture medium is likely much lower. When the DMSO stock is diluted into the media, the this compound may crash out of solution.

Solutions:

-

Decrease the Final Concentration of this compound: If your experimental design allows, lowering the final concentration of this compound in the culture medium may prevent precipitation.

-

Prepare a More Dilute Stock Solution: Using a lower concentration stock solution will require adding a larger volume to your culture, which can aid in more gradual dilution and prevent localized high concentrations that lead to precipitation.

-

Stepwise Dilution: Instead of adding the this compound stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media and then add this intermediate dilution to the final culture volume.

-

Use a Co-solvent Formulation: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used to improve the solubility of hydrophobic compounds.[3] While not standard for cell culture, a very low, non-toxic concentration of such excipients could be tested for its ability to maintain this compound solubility.

Potential Cause 2: High Final DMSO Concentration

While DMSO helps dissolve this compound, a high final concentration in the media can alter the polarity of the solvent environment, potentially causing precipitation of either the compound or media components.

Solutions:

-

Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% to minimize solvent effects and cytotoxicity.[4][5][6]

-

Optimize Stock Solution Concentration: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your experiment, thereby keeping the final DMSO concentration low.

Potential Cause 3: Interaction with Media Components

Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.

Solutions:

-

Pre-warm Media and Solutions: Ensure that both the cell culture media and the this compound stock solution are at the same temperature (typically 37°C) before mixing. This minimizes temperature shock that can reduce the solubility of media components.

-

Mix Gently but Thoroughly: After adding this compound to the media, mix the solution gently but thoroughly to ensure homogenous distribution and prevent localized areas of high concentration.

-

Consider Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds. Conversely, high salt concentrations in some media formulations could potentially decrease the solubility of this compound. If possible, test different media formulations.

Potential Cause 4: pH of the Media

The pH of the cell culture medium is critical for cell health and can also affect the solubility of a compound.

Solutions:

-

Ensure Proper Media Buffering: Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH, especially when working outside of a CO2 incubator for extended periods.

-

Check pH after Compound Addition: Although less common, the addition of a compound stock solution could slightly alter the pH of the medium. If precipitation is a persistent issue, check the pH of the medium after adding this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder (MW: 352.43 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line

-

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Anhydrous DMSO

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

-

Procedure:

-

Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.

-

Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% vehicle control).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different DMSO concentrations to the respective wells. Include a "cells only" control with fresh medium.

-

Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

-

Plot cell viability versus DMSO concentration to determine the highest concentration that does not significantly impact cell viability.

-

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Workflow for preparing this compound stock solution.

References

- 1. This compound|CAS 1233229-75-8|DC Chemicals [dcchemicals.com]

- 2. This compound | Sodium Channel inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Bliretrigine for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bliretrigine in in vitro settings. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule drug that functions as a sodium channel blocker and a signal transduction modulator.[1] Its inhibitory action on voltage-gated sodium channels (NaV) is central to its mechanism. By blocking these channels, this compound can modulate neuronal excitability and signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?